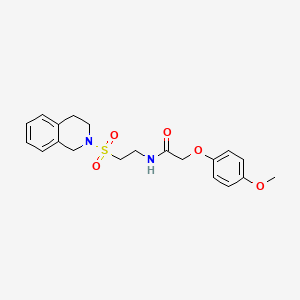
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step organic synthesis. The initial step typically includes the preparation of 3,4-dihydroisoquinolin-2(1H)-ylamine. This intermediate is then reacted with a sulfonyl chloride in a basic environment to attach the sulfonyl group. Following this, the compound is treated with 2-(4-methoxyphenoxy)acetic acid, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide linkage under controlled temperature conditions.
Industrial Production Methods: Industrial production might streamline this process by employing automated synthesizers and continuous flow reactors to ensure precision and scale. The control of temperature, pH, and stoichiometry is critical to achieving high yields and purity in large-scale syntheses.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Potential reduction of sulfonyl groups to thiols or the amide group to amines.
Substitution Reactions: : Involving nucleophiles attacking electrophilic centers in the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines and alcohols for substitution reactions. These reactions typically occur under anhydrous and inert conditions to prevent unwanted side reactions.
Major Products: The products from these reactions vary but might include sulfoxides, sulfones, secondary amines, and modified acetamides, depending on the reaction pathway and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is a versatile intermediate in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.
Biology: Biologically, it might be investigated for its interactions with various enzymes or receptors, given the structural features that mimic natural substrates or inhibitors.
Medicine: Medically, compounds with similar structures are often explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In industry, such compounds could find uses as specialty chemicals, reagents, or in the formulation of materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The precise mechanism of action would depend on the target application, but generally, the compound could interact with molecular targets such as enzymes or receptors. For instance, the sulfonyl group might facilitate binding to active sites, while the isoquinolin moiety could engage in π-π interactions, modulating activity at the molecular level.
Comparison with Similar Compounds
Comparison with Other Compounds: Similar compounds might include other sulfonylated amides or those featuring methoxyphenoxy groups. Compared to these, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide might offer unique benefits in binding affinity or selectivity due to its distinct structural features.
List of Similar Compounds
N-(2-(methylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
N-(2-(4-methylphenylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
N-(2-(2-oxo-1,2-dihydroisoquinolin-3(4H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-6-8-19(9-7-18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-4-2-3-5-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDIRHHANZGQKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














